molecular formula C20H16N2O4 B11105641 1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione

1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione

Cat. No.: B11105641
M. Wt: 348.4 g/mol
InChI Key: WAWOHUZBXXTKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione is a chemical compound that features a biphenyl core with two pyrrolidine-2,5-dione groups attached at the 4,4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione typically involves the coupling of biphenyl derivatives with pyrrolidine-2,5-dione. One common method includes the reaction of 4,4’-dibromobiphenyl with pyrrolidine-2,5-dione in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is usually carried out in an inert atmosphere with a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Biphenyl-4,4’-dicarboxylic acid.

    Reduction: Biphenyl-4,4’-diyldipyrrolidine-2,5-diol.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl core provides a rigid scaffold, while the pyrrolidine-2,5-dione groups can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

    1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione derivatives: Compounds with different substituents on the biphenyl or pyrrolidine-2,5-dione moieties.

    Pyrrolidine-2,5-dione compounds: Molecules containing the pyrrolidine-2,5-dione structure but with different core structures.

Uniqueness: 1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione is unique due to its combination of a biphenyl core and pyrrolidine-2,5-dione groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

1-[4-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H16N2O4/c23-17-9-10-18(24)21(17)15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-19(25)11-12-20(22)26/h1-8H,9-12H2

InChI Key

WAWOHUZBXXTKSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.